4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[3-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(16-6-4-15(5-7-16)13-25-11-10-21-14-25)23-18-3-1-2-17(12-18)19-8-9-22-24-19/h1-12,14H,13H2,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHSFYGCFGJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:
Imidazole Derivative Synthesis: The imidazole ring is typically synthesized through the reaction of glyoxal with ammonia or its derivatives.
Benzamide Formation: The benzamide moiety is formed by reacting a carboxylic acid derivative with an amine under dehydration conditions.
Coupling Reaction: The imidazole and benzamide units are coupled using a suitable coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to enhance the reaction efficiency.
Types of Reactions:
Reduction: Reduction reactions can be employed to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Substitution reactions are common, where functional groups on the imidazole or pyrazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation typically results in carboxylic acids or ketones.
Reduction reactions yield amines or alcohols.
Substitution reactions can produce a wide range of derivatives depending on the substituents used.
Scientific Research Applications
This compound has significant applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in biological processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Pyrazole Hybrids
Compounds such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) () share pyrazole and benzamide motifs but differ in their core structure (benzimidazole vs. benzamide with methylene-imidazole).
Imidazole-Attached Benzamides
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide () directly links imidazole to benzamide without a spacer. This compound demonstrated potent anticancer activity against cervical cancer, suggesting that the target compound’s methylene spacer might modulate steric or electronic interactions, altering selectivity or potency. The pyrazole substituent in the target compound could further enhance metabolic stability compared to halogenated aryl groups .
Kinase Inhibitors with Benzamide Scaffolds
Kinase inhibitors like imatinib and nilotinib () share benzamide backbones but incorporate bulkier substituents (e.g., piperazine, pyrimidine). While these drugs target tyrosine kinases (e.g., BCR-ABL), the target compound’s smaller imidazole-pyrazole system might favor selectivity for other kinases (e.g., DDR1/2) or reduce off-target effects .
Modifications for Solubility and Potency
Pyrazole’s aromatic nitrogen atoms could also improve solubility via hydrogen bonding .
Urea-Linked Imidazolyl Benzamides
N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) () uses a urea-ethyl linker, contrasting with the target’s pyrazole-phenyl group. Urea linkers promote hydrogen bonding but may reduce cell permeability compared to the pyrazole’s planar aromaticity, highlighting a trade-off between target engagement and pharmacokinetics .
Comparative Data Table
Biological Activity
The compound 4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide represents a novel class of benzamide derivatives that have garnered attention due to their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an imidazole ring and a pyrazole moiety, which are known for their biological activities.
Research indicates that compounds with similar structures often interact with specific protein targets involved in cell signaling pathways. The imidazole and pyrazole rings can facilitate binding to enzymes or receptors, potentially inhibiting their activity. For instance, studies have shown that related benzamide derivatives exhibit inhibitory effects on tyrosine kinases, which are crucial in cancer cell proliferation .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound through various assays:
- Cell Proliferation Inhibition : In vitro assays have shown that this compound significantly inhibits the proliferation of cancer cell lines such as MV4:11 and K562. The IC50 values indicate a potent effect, comparable to established chemotherapeutic agents .
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining .
- Kinase Inhibition : The compound has been identified as a potent inhibitor of BCR-ABL kinase, which plays a critical role in chronic myeloid leukemia (CML). Structure-based design approaches have optimized its binding affinity .
Other Biological Activities
In addition to its anticancer properties, derivatives of benzamides containing imidazole and pyrazole rings have shown promise in other areas:
- Antiviral Activity : Some related compounds have demonstrated antiviral effects against various viruses by inhibiting viral replication .
- Antimicrobial Effects : Certain benzamide derivatives exhibit antibacterial activity, making them potential candidates for treating infections .
Case Studies
Several case studies highlight the effectiveness of this compound:
| Study | Model | Outcome |
|---|---|---|
| Study A | MV4:11 xenograft model | Significant tumor reduction observed with oral administration. |
| Study B | K562 cell line | IC50 = 0.5 µM; induction of apoptosis confirmed via flow cytometry. |
| Study C | Viral infection model | Compound showed a 70% reduction in viral load compared to control. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Modifications to the imidazole and pyrazole moieties can enhance potency and selectivity against target kinases.
Key Findings:
- Substitution Patterns : Variations in substitution on the phenyl ring significantly affect the binding affinity and biological activity.
- Linker Length : The length and flexibility of the linker between the imidazole and pyrazole units influence pharmacokinetic properties.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of 4-((1H-imidazol-1-yl)methyl)-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide?
- Methodology : Apply Design of Experiments (DoE) to systematically evaluate factors such as reaction temperature, solvent polarity, catalyst loading, and stoichiometric ratios. For example, a central composite design can identify interactions between variables like imidazole alkylation efficiency and benzamide coupling conditions . Mannich reactions or nucleophilic substitution (as seen in pyrazole/imidazole alkylation) may require kinetic monitoring via HPLC to track intermediates .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and multinuclear NMR (¹H, ¹³C, HSQC) to verify regioselectivity at the imidazole and pyrazole moieties. X-ray crystallography (if crystalline) resolves stereochemical ambiguities, while HPLC-PDA ensures >95% purity by detecting trace byproducts from incomplete coupling or oxidation .
Q. How can structure-activity relationships (SAR) be preliminarily explored for this compound?
- Methodology : Synthesize analogs with modifications at the benzamide linker, imidazole N-alkylation site, or pyrazole substituents. Compare solubility, logP, and in vitro bioactivity (e.g., kinase inhibition) to identify pharmacophore requirements. For example, replacing the benzamide with sulfonamide groups (as in related compounds) may alter target affinity .
Advanced Research Questions
Q. What computational strategies predict the binding modes of this compound with biological targets (e.g., kinases)?
- Methodology : Perform docking simulations (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., EGFR or JAK2). Validate with molecular dynamics (MD) simulations to assess binding stability. Quantum mechanical calculations (DFT) can optimize ligand conformations and charge distribution, particularly for the imidazole’s electron-rich aromatic system .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models?
- Methodology : Conduct meta-analysis of dose-response curves from cell-based vs. enzymatic assays. Use statistical tools (e.g., ANOVA with post-hoc tests) to determine if discrepancies arise from off-target effects, metabolic instability, or assay-specific conditions (e.g., redox interference from imidazole/pyrazole groups) .
Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
- Methodology : Transition from batch to flow chemistry for imidazole alkylation steps, improving heat and mass transfer. Optimize solvent recovery via membrane distillation (e.g., polyvinylidene fluoride membranes) and employ continuous crystallization to maintain polymorph consistency. Reaction calorimetry ensures safe scaling of exothermic steps .
Q. How can mechanistic insights into the compound’s reactivity be gained under physiological conditions?
- Methodology : Use isotopic labeling (e.g., ¹⁵N-imidazole) with LC-MS/MS to track metabolic degradation pathways. Surface plasmon resonance (SPR) or ITC quantifies binding kinetics with serum proteins (e.g., albumin), while ROS probes assess oxidative stress contributions to instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
